Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate typically involves the reaction of 3-chlorobenzoic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization with o-phenylenediamine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate can be compared with other similar compounds, such as:
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: This compound shares a similar benzoxazole core but differs in its substituents and counterions.
Benzyl 2-phenyloxazole-4-carboxylate: Another benzoxazole derivative with different substituents, showing varied biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
This compound stands out due to its unique combination of substituents, which contribute to its specific chemical and biological properties .
Properties
Molecular Formula |
C16H12ClNO3 |
---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
InChI Key |
YBASIFNGQXNQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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